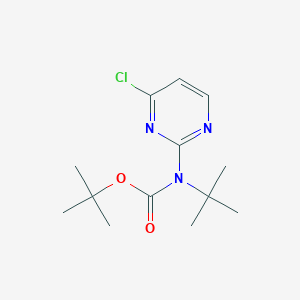

tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate

Description

This compound belongs to the class of tert-butyl carbamates, which are widely used as intermediates in pharmaceutical synthesis due to their stability and versatility in protecting amine groups during multi-step reactions . The core structure consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a carbamate group bearing tert-butyl moieties. Such compounds are pivotal in medicinal chemistry, particularly in the development of kinase inhibitors or protease inhibitors, where the 4-chloropyrimidine moiety serves as a reactive handle for further functionalization .

Properties

Molecular Formula |

C13H20ClN3O2 |

|---|---|

Molecular Weight |

285.77 g/mol |

IUPAC Name |

tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C13H20ClN3O2/c1-12(2,3)17(11(18)19-13(4,5)6)10-15-8-7-9(14)16-10/h7-8H,1-6H3 |

InChI Key |

KBEDBTORMCDDGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N(C1=NC=CC(=N1)Cl)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Hofmann Rearrangement

The Hofmann rearrangement, a classical method for converting primary amides to amines or carbamates, has been adapted for tert-butyl carbamate synthesis. In this approach, a primary amide precursor undergoes oxidative deamination in the presence of bromine or iodine(III) reagents, yielding an intermediate isocyanate that reacts with tert-butanol to form the carbamate. For example:

$$

\text{R–CONH}2 \xrightarrow{\text{PhI(OAc)}2} \text{R–NCO} \xrightarrow{\text{t-BuOH}} \text{R–NH–CO–O–t-Bu}

$$

This method, however, faces limitations in scalability due to hazardous reagents and competing side reactions.

Curtius Rearrangement

The Curtius rearrangement of acyl azides offers an alternative route. Acyl azides, generated from carboxylic acid derivatives, thermally decompose to isocyanates, which subsequently react with tert-butanol. A modified Curtius protocol employing tert-butyl chloroformate and sodium azide has demonstrated efficacy for aromatic substrates, though aliphatic analogs require stringent temperature control.

Modern Methodologies

Boc Anhydride-Mediated Protection

Di-tert-butyl dicarbonate (Boc anhydride) is the reagent of choice for introducing the tert-butoxycarbonyl (Boc) group. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, facilitated by bases such as triethylamine or 4-dimethylaminopyridine (DMAP). For tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate, the synthesis involves:

- Chloropyrimidine Activation : 4-Chloropyrimidin-2-amine is treated with Boc anhydride in acetonitrile.

- Double Alkylation : A second tert-butyl group is introduced using tert-butyl bromide under phase-transfer conditions.

Reaction Conditions :

Catalytic Approaches Using Natural Phosphate

Heterogeneous catalysis with natural phosphate (NP) has emerged as a sustainable alternative. NP, rich in calcium and silica, promotes carbamate formation via surface-mediated deprotonation and nucleophilic substitution. A typical protocol involves:

- Substrates : 4-Chloropyrimidin-2-amine, Boc anhydride

- Catalyst : Natural phosphate (10–20 wt%)

- Conditions : Solvent-free, 60–80°C, 2–4 hours

- Yield : 78–92%.

Advantages : Reduced waste, recyclable catalyst, and avoidance of toxic bases.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and throughput. Continuous flow reactors enable precise temperature and residence time control, minimizing side products. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Catalyst Loading | 10–20% | 5–10% |

| Temperature | 25°C | 50–70°C |

| Throughput (kg/day) | 0.1–1 | 50–100 |

| Purity | 95–98% | >99% |

Purification is achieved via wiped-film evaporation or recrystallization from ethanol/water mixtures.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Environmental Impact |

|---|---|---|---|---|

| Hofmann Rearrangement | 50–65 | 85–90 | 12–18 | High (toxic waste) |

| Curtius Rearrangement | 60–75 | 88–92 | 15–20 | Moderate |

| Boc Anhydride | 70–85 | 95–98 | 8–12 | Low |

| Natural Phosphate | 78–92 | 96–99 | 5–8 | Minimal |

The Boc anhydride method balances cost and efficiency, whereas NP catalysis excels in sustainability.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate can undergo nucleophilic substitution reactions, where the chlorine atom in the pyrimidine ring is replaced by other nucleophiles.

Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other bases.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.

Major Products Formed:

Substitution Reactions: Products with different substituents on the pyrimidine ring.

Hydrolysis: Corresponding amine and carbon dioxide.

Oxidation/Reduction: Various oxidized or reduced derivatives of the compound.

Scientific Research Applications

tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. It has a tert-butyl group, a chloropyrimidine moiety, and a carbamate linkage. The compound's molecular formula is C14H20ClN3O4, with a molecular weight of approximately 273.74 g/mol. It is a versatile compound in organic synthesis and medicinal chemistry because its structure allows for various chemical interactions.

Potential Applications

- Medicinal Chemistry This compound may serve as an intermediate in the synthesis of pharmaceuticals.

- Drug Design It is explored for its potential as a pharmacophore in drug design. The presence of the chloropyrimidine moiety suggests potential activity against various biological targets, making it a candidate for developing new therapeutic agents.

- Organic Synthesis It is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis, particularly in developing heterocyclic compounds.

- Industrial Sector The compound’s stability and reactivity are leveraged in producing specialty chemicals and materials. It may also be used in the synthesis of agrochemicals and other fine chemicals.

The biological activity of this compound is linked to its interactions with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain biological pathways, although detailed mechanisms require further investigation through experimental studies. Initial findings indicate that it may effectively bind to specific enzymes or receptors, influencing biological pathways related to cell proliferation or apoptosis. Further research is necessary to elucidate these interactions and their implications for drug development.

Mechanism of Action

The mechanism of action of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of a propylamino linker (as in ) increases molecular weight and may enhance solubility in polar solvents compared to the simpler tert-butyl N-(4-chloropyrimidin-2-yl)carbamate .

- Cyclic Moieties : The piperidinyl-acetyl group in adds conformational rigidity, which could influence binding affinity in target proteins.

Reactivity Trends :

- The 4-chloro group in pyrimidine derivatives is highly reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols), making these compounds valuable intermediates for further derivatization .

- tert-Butyl carbamates are typically stable under acidic and basic conditions but can be cleaved with strong acids (e.g., HCl/MeOH) to yield free amines .

Biological Activity

tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate, also referred to as tert-butyl (4-chloropyrimidin-2-yl)carbamate, is a compound notable for its diverse biological activities, particularly in enzyme inhibition and protein interactions. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₂ClN₃O₂

- Molecular Weight : 229.66 g/mol

- CAS Number : 629645-55-2

The presence of the pyrimidine ring contributes to its pharmacological properties, while the tert-butyl group enhances lipophilicity, facilitating interactions with biological targets.

The biological activity of this compound primarily involves its ability to bind to specific enzymes or receptors, modulating their activity. The mechanism typically includes:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or allosteric sites, preventing substrate catalysis.

- Protein Interactions : It may interact with various proteins, influencing cellular pathways and biological responses.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

Research has demonstrated that this compound effectively inhibits enzymes such as acetylcholinesterase and β-secretase. For example, it showed an IC₅₀ value of 15.4 nM against β-secretase, indicating strong inhibitory potential in Alzheimer's disease models . -

Antitumor Activity :

A study investigating the effects of pyrimidine derivatives on cancer cell lines found that this compound significantly reduced cell viability in A431 vulvar epidermal carcinoma cells, suggesting its potential as an anticancer agent . -

Neuroprotective Effects :

In vitro studies indicated that the compound could reduce oxidative stress in astrocytes exposed to amyloid beta peptides, leading to decreased levels of pro-inflammatory cytokines like TNF-α . This suggests a potential role in neuroprotection and treatment strategies for neurodegenerative diseases.

Q & A

Q. What are the recommended safety protocols for handling tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate in laboratory settings?

While no specific hazard data exists for this compound, safety measures for analogous tert-butyl carbamates include:

- Engineering controls : Use fume hoods to minimize inhalation risks during synthesis .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers or acids .

Q. How can the structure of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate be confirmed experimentally?

- NMR spectroscopy : Compare experimental and NMR spectra with published data for structurally similar carbamates. For example, a singlet at δ 1.36 ppm corresponds to the tert-butyl group, while pyrimidine protons appear as distinct peaks between δ 8.0–8.5 ppm .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), expecting a molecular ion at m/z corresponding to .

- X-ray crystallography : Resolve crystal structures using SHELXL software to validate bond angles and stereochemistry .

Advanced Research Questions

Q. What synthetic strategies optimize the introduction of the tert-butyl carbamate group into pyrimidine derivatives?

- Boc protection : React 4-chloropyrimidin-2-amine with di-tert-butyl dicarbonate () in anhydrous THF, catalyzed by DMAP. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .

- Challenges : Steric hindrance from the tert-butyl group may reduce yields. Mitigate this by using excess (1.5 equiv) and prolonged reaction times (24–48 hr) .

- Purification : Isolate the product via column chromatography (silica gel, gradient elution with hexane/EtOAc) .

Q. How do computational methods predict the reactivity of tert-butyl N-tert-butyl-N-(4-chloropyrimidin-2-yl)carbamate in nucleophilic aromatic substitution (SNAr)?

- Density functional theory (DFT) : Calculate the electrostatic potential surface to identify electron-deficient sites on the pyrimidine ring. The 4-chloro position shows high susceptibility to nucleophilic attack due to electron withdrawal by the carbamate group .

- Kinetic studies : Simulate transition states using Gaussian 16 to estimate activation energies for SNAr with amines or thiols. Results correlate with experimental observations of regioselectivity .

Q. What are the challenges in achieving enantiomeric purity during the synthesis of tert-butyl carbamate derivatives, and how can they be addressed?

- Racemization risks : The carbamate group may racemize under basic conditions. Avoid by using mild bases (e.g., NaHCO) and low temperatures (0–5°C) during deprotection .

- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak IA) for HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. How do steric effects of the tert-butyl group influence reaction kinetics in cross-coupling reactions?

- Steric hindrance : The bulky tert-butyl group slows down palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Use electron-rich ligands (e.g., SPhos) to enhance catalytic activity .

- Kinetic profiling : Compare turnover frequencies (TOF) of tert-butyl carbamates with less hindered analogs. Data show a 3–5× reduction in TOF due to steric effects .

Contradictions and Validation

- Synthetic yields : reports 70–80% yields for similar carbamates using Boc protection, while other studies note lower yields (50–60%) due to steric factors . Validate via controlled experiments with varying equivalents of .

- Hazard classification : Some safety data sheets classify analogous carbamates as non-hazardous , while others recommend rigorous PPE . Always treat the compound as potentially hazardous until verified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.